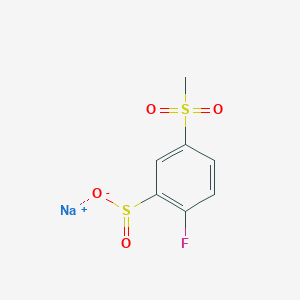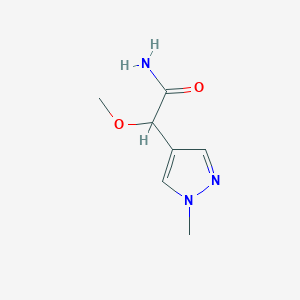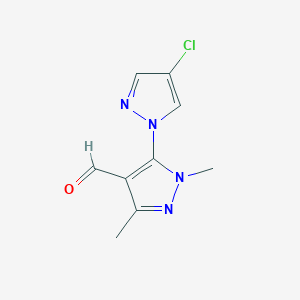
3,3-Difluoro-3-(pyridin-4-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C8H10F2N2 It is a derivative of propanamine, featuring a pyridine ring substituted at the 4-position and two fluorine atoms at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with fluorinated reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atoms or the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms and pyridine ring play crucial roles in binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)propan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoro-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring substituted at the 3-position.
Uniqueness
3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its reactivity and binding properties compared to non-fluorinated analogs. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a critical role.
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3,3-difluoro-3-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C8H10F2N2/c9-8(10,3-4-11)7-1-5-12-6-2-7/h1-2,5-6H,3-4,11H2 |
InChI Key |
FXCOOCXDPBPAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)
![3-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B13246543.png)


![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)

![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine](/img/structure/B13246580.png)


![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)




